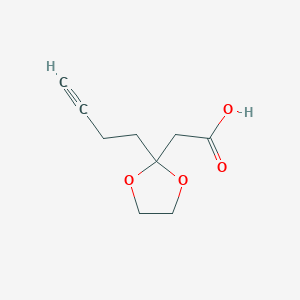

2-(2-But-3-ynyl-1,3-dioxolan-2-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(2-But-3-ynyl-1,3-dioxolan-2-yl)acetic acid” is a chemical compound with the molecular formula C11H16O4 . It is also known as ethyl 2-(2-but-3-ynyl-1,3-dioxolan-2-yl)acetate .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H12O4/c1-2-3-4-9(7-8(10)11)12-5-6-13-9/h1H,3-7H2,(H,10,11) . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis

The physical form of the related compound, Ethyl 2-(2-but-3-ynyl-1,3-dioxolan-2-yl)acetate, is solid . The molecular weight is 212.25 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications

Asymmetric Synthesis

The asymmetric synthesis of 1,2-dioxolane-3-acetic acids, which includes compounds like 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)acetic acid, has been achieved. This process is significant for synthesizing natural products and their analogs, as demonstrated by the synthesis of various stereoisomers of plakinic acid A. This synthesis involves the stereoselective opening of enantiomerically enriched oxetanes and the conversion of the resulting hydroperoxy alkanols to 1,2-dioxolanes (Dai, Trullinger, Liu, & Dussault, 2006).

Catalysis in Glycerol Condensation

The acid-catalyzed condensation of glycerol with aldehydes to form cyclic acetals, like 1,3-dioxolans, is a significant chemical process. This transformation has been explored using various solid acids as catalysts, aiming to convert glycerol into novel platform chemicals, which are valuable for their potential applications in industry (Deutsch, Martin, & Lieske, 2007).

Synthesis of Controlled Release Formulations

Research has focused on developing controlled release formulations using chemicals like (2,4-dichlorophenoxy) acetic acid, which are chemically bonded to biodegradable substances. Such formulations aim to reduce pollution and exposure risks, highlighting the importance of 1,3-dioxolans in creating environmentally friendly herbicidal applications (Kowalski, Romanowska, Smol, Silowiecki, & Głazek, 2012).

Investigation of Peroxyl Radicals

Studies have explored the oxidation of organic compounds like ethyne and but-2-yne in the presence of HO and O2, leading to the formation of peroxyl radicals. These radicals are key intermediates in reactions leading to products such as acetic acid, demonstrating the relevance of 1,3-dioxolans in understanding atmospheric chemistry and environmental impact (Maranzana, Barker, & Tonachini, 2008).

Synthesis of Fragrance Compounds

The synthesis of compounds with specific fragrances, such as 2-methyl-2-naphthyl-4-methyl-1,3-dioxolane, has been achieved by acetalization reactions. This research demonstrates the potential of 1,3-dioxolans in the fragrance industry and the importance of choosing suitable catalysts to achieve desired product properties (Climent, Velty, & Corma, 2002).

Safety and Hazards

Properties

IUPAC Name |

2-(2-but-3-ynyl-1,3-dioxolan-2-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c1-2-3-4-9(7-8(10)11)12-5-6-13-9/h1H,3-7H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCKKETBJNAXEHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC1(OCCO1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{2-[(4-chlorophenyl)sulfanyl]-3-pyridinyl}methyl N-isopropylcarbamate](/img/structure/B2663759.png)

![N,N-diethyl-2-{[5-(furan-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2663762.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2663767.png)

![2-(2-Methoxyethyl)-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2663772.png)

![methyl 3-[1-(6-fluoropyridin-2-yl)-N-(oxan-4-yl)formamido]propanoate](/img/structure/B2663773.png)